5-Acetyl-4-methylpyridine-3-carbonitrile
Description
5-Acetyl-4-methylpyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 3, a methyl group at position 4, and an acetyl group at position 5 (Figure 1). The acetyl group acts as an electron-withdrawing substituent, modulating the electron density of the pyridine ring, while the nitrile group offers reactivity for further functionalization.
Properties
IUPAC Name |
5-acetyl-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-8(3-10)4-11-5-9(6)7(2)12/h4-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBWWYCZHDVRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with acetyl chloride in the presence of a base, followed by methylation using a methylating agent such as methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridinecarboxylic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Acetyl-4-methylpyridine-3-carbonitrile finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acetyl and methyl groups contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Carbonitrile Derivatives
Key Observations:
Ring Systems: Pyridine derivatives (e.g., this compound) exhibit aromaticity with one nitrogen atom, enabling electrophilic substitution at activated positions. In contrast, pyridazine (two adjacent N atoms) and pyrazolo-pyridine (fused rings) display altered electronic environments, influencing solubility and reactivity . Pyrrole derivatives (e.g., 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) feature a five-membered ring with one nitrogen atom, promoting reactivity at the α-position .
Substituent Effects: Electron-withdrawing groups (EWGs) like acetyl and nitrile in this compound deactivate the pyridine ring toward electrophilic substitution but enhance stability for nucleophilic attacks.
Steric and Functional Features :
- Bulky substituents (e.g., phenyl groups in pyrrole derivatives or chloropyridinyloxy in pyridazine ) introduce steric hindrance, affecting molecular packing and intermolecular interactions.
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